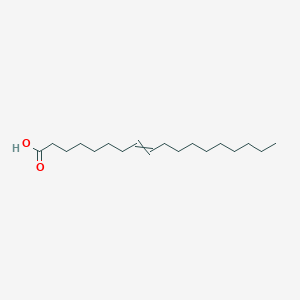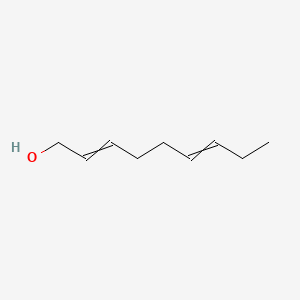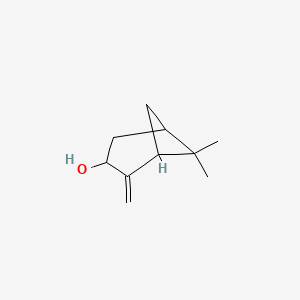
Unii-9cmr2XC9GY
Descripción general
Descripción
“Unii-9cmr2XC9GY” is a unique identifier for a substance known as (.BETA.R)-.BETA.-HYDROXY-3-METHOXY-L-TYROSINE . It is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . The molecular formula for this substance is C10H13NO5 .
Molecular Structure Analysis
The molecular structure of “Unii-9cmr2XC9GY” can be represented by the Simplified Molecular-Input Line-Entry System (SMILES) notation: COc1cc(ccc1O)C@@HC@HC(O)=O . This notation provides a compact way to describe the molecule’s structure .
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-16-7-4-5(2-3-6(7)12)9(13)8(11)10(14)15/h2-4,8-9,12-13H,11H2,1H3,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUOPKRORLDCX-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951489 | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Droxidopa metabolite (3-om-dops) | |
CAS RN |
29025-01-2, 28865-97-6 | |
| Record name | DL-(4-Hydroxy-3-methoxyphenyl)serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (betaR)-beta-Hydroxy-3-methoxy-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028865976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (.BETA.R)-.BETA.-HYDROXY-3-METHOXY-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CMR2XC9GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary metabolites of L-DOPS identified in animal studies, and what is the significance of 3-OM-DOPS?
A: Research indicates that after oral administration of L-DOPS to various animal models, including mice, rats, dogs, and Rhesus monkeys, several key metabolites were identified in urine. These include 3-OM-DOPS, 3,4-dihydroxybenzoic acid (Protocatechuic acid), 4-hydroxy-3-methoxybenzoic acid (Vanillic acid), and their conjugates [, ]. Notably, 3-OM-DOPS was consistently found as a major metabolite alongside the unchanged L-DOPS, suggesting it plays a significant role in the metabolic pathway of L-DOPS [, ].
Q2: How does renal function impact the pharmacokinetics of L-DOPS and its metabolite, 3-OM-DOPS?
A: Studies in rats with induced renal failure provide insights into the impact of kidney function on L-DOPS metabolism. In rats with impaired renal function, the serum half-life of L-DOPS was significantly prolonged, and the maximum concentration and overall exposure (AUC) were markedly higher compared to healthy rats []. Interestingly, despite these differences, the total excretion of radioactivity in urine and feces remained comparable between the groups []. Importantly, analysis of serum in rats with complete kidney removal revealed 3-OM-DOPS as one of the metabolites present 24 hours after L-DOPS administration, highlighting its persistence even in the context of compromised renal excretion [].
Q3: Does L-DOPS cross the placental barrier and have the potential to be transferred through breast milk in rats?
A: Research involving pregnant and lactating rats sheds light on the transfer of L-DOPS and its metabolites. Studies demonstrated that while L-DOPS was not detectable in rat fetuses at early gestation (day 13), it reached comparable levels to the mother's serum by day 20, indicating placental transfer occurs later in pregnancy []. Significantly, 3-OM-DOPS was identified as the primary metabolite present in the fetal serum, underscoring its relevance in the context of fetal exposure []. Furthermore, in lactating rats, L-DOPS was found to transfer into breast milk primarily in its unchanged form [], highlighting the potential for neonatal exposure through lactation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-methyl-2-oxochromen-7-yl) hydrogen phosphate](/img/structure/B1213177.png)











